Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Overview
Description
Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Methodologies
A novel four-component synthesis approach has been developed for producing ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, demonstrating the versatility of ethyl-based compounds in facilitating complex chemical reactions. The reaction leverages the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, achieving moderate to high yields (Gein, Zamaraeva, & Slepukhin, 2014).
Regioselective Synthesis Under Ultrasound Irradiation
The efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates via ultrasound irradiation has been documented. This methodology underscores the significant reduction in reaction times and highlights the compound's role in streamlining synthetic routes (Machado et al., 2011).
Heterocyclic Synthesis and Antimicrobial Activity
Research into the synthesis of lignan conjugates via cyclopropanation, involving ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, has been explored for their antimicrobial and antioxidant activities. This study highlights the biological relevance of ethyl cyclopropane derivatives in developing new pharmaceutical agents with significant bioactivity (Raghavendra et al., 2016).
Innovative Reaction Mechanisms
The oxidative ring opening of ethyl 2,2-dimethoxycyclopropane-1-carboxylates by RuO4 has been investigated, showcasing the compound's susceptibility to oxidative conditions and its potential applications in synthesizing more complex molecules through regioselective scission (Graziano et al., 1996).
Properties
IUPAC Name |
ethyl 3-cyclopropyl-6-oxo-1H-pyridazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)7-5-8(6-3-4-6)11-12-9(7)13/h5-6H,2-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMIQQUJTKSAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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